

# Application Note: Ergovaline Extraction from Tall Fescue for HPLC Analysis

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## Compound of Interest

Compound Name: Ergovaline

Cat. No.: B115165

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## Introduction

**Ergovaline** is a potent ergot alkaloid produced by the endophytic fungus *Epichloë coenophiala*, which commonly infects tall fescue (*Festuca arundinacea*).<sup>[1][2]</sup> This compound is the primary causative agent of fescue toxicosis in livestock, a condition characterized by vasoconstriction and reproductive issues.<sup>[1][2]</sup> Accurate quantification of **ergovaline** in tall fescue is crucial for managing livestock health and for research in agronomy and toxicology. This application note details a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of **ergovaline** from tall fescue seed and straw for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.<sup>[1][2]</sup>

## Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of **ergovaline** from tall fescue samples.

### 1. Sample Preparation

Proper sample collection and preparation are critical for accurate **ergovaline** analysis.

- **Sample Collection:** Collect representative samples of tall fescue (seed or straw) from the area of interest. It is recommended to sample from 20 to 30 separate sites within a pasture, cutting grass at grazing height.<sup>[3]</sup>

- **Sample Storage:** Immediately after collection, place samples on ice and store them in a freezer at -20°C until analysis to prevent degradation of ergopeptine alkaloids.[3][4]
- **Sample Grinding:** Prior to extraction, grind the tall fescue samples to pass through a 0.5 mm screen using a sample mill.[5]

## 2. Ergovaline Extraction (QuEChERS Method)

This protocol is based on a validated QuEChERS method which has shown high and consistent recoveries of **ergovaline**.[\[1\]](#)[\[2\]](#)[\[6\]](#)

- **Initial Extraction:**
  - Weigh 0.5 g of the ground tall fescue material into a 50 mL centrifuge tube.
  - Add 5 mL of the extraction solvent (2.1 mM ammonium carbonate in a 50:50, v/v mixture of acetonitrile and water).[\[1\]](#)
  - Vortex the tube for 30 seconds.
  - Place the tube on a rotary mixer for 30 minutes.[\[1\]](#)
- **Salting-Out Step:**
  - Add 0.4 g of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 0.1 g of sodium chloride ( $\text{NaCl}$ ) to the tube.[\[1\]](#)
  - Immediately cap the tube and vortex for 10 seconds. Repeat this vortexing step four times over a 10-minute period.[\[1\]](#)
  - Centrifuge the samples at 913 x g for 10 minutes.[\[1\]](#)
- **Final Extract Preparation:**
  - Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a clean tube.
  - Evaporate the solvent to dryness at 50°C under a gentle stream of nitrogen.[\[1\]](#)

- Reconstitute the dried extract in 0.5 mL of methanol by vortexing and sonicating for 20 seconds each.[\[1\]](#)
- Transfer the reconstituted sample to a centrifugal filter tube with a 0.45 µm membrane.[\[1\]](#)
- Centrifuge at 8161 x g for 5 minutes.[\[1\]](#)
- Transfer the filtrate to an amber HPLC vial for analysis.[\[1\]](#)

### 3. HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a fluorescence detector is required.
- HPLC Conditions:
  - Mobile Phase A: 30% acetonitrile in 200 mg/L ammonium carbonate in purified water.[\[1\]](#)
  - Mobile Phase B: 100% acetonitrile.[\[1\]](#)
  - Flow Rate: 1.8 mL/min.[\[1\]](#)
  - Injection Volume: 10 µL.[\[1\]](#)
  - Gradient:
    - Start with 5% B and hold for 1.0 min.
    - Increase linearly to 65% B over 0.8 min and hold for 0.8 min.
    - Return to initial conditions over 0.3 min and hold for 1.3 min.[\[1\]](#)
  - Total Run Time: 4.2 minutes.[\[1\]](#)
- Fluorescence Detection: Set the excitation and emission wavelengths appropriate for **ergovaline** detection.

## Data Presentation

The following tables summarize the quantitative data from the validation of the QuEChERS extraction method.<sup>[1]</sup>

Table 1: Method Validation Parameters for **Ergovaline** in Tall Fescue

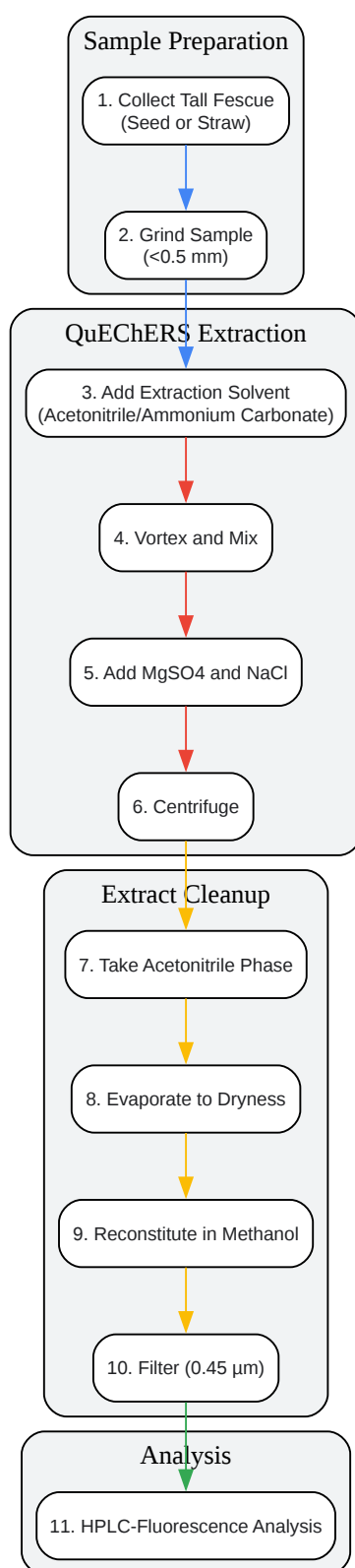
Parameter	Tall Fescue Seed	Tall Fescue Straw
Linearity Range (µg/kg)	100 - 3500	100 - 3500
Limit of Detection (LOD) (µg/kg)	37	30
Limit of Quantitation (LOQ) (µg/kg)	100	100
Accuracy (%)	98	98
Intraday Precision (%)	3.0	1.6
Interday Precision (%)	3.8	1.0

Table 2: Recovery of **Ergovaline** from Spiked Tall Fescue Samples

Sample Type	Spiking Level (µg/kg)	Mean Recovery (%)
Tall Fescue Seed	143	91.3
1998	97.2	
Tall Fescue Straw	181	89.6
1061	98.1	

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the **ergovaline** extraction and analysis workflow.



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